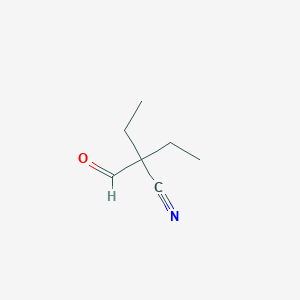![molecular formula C14H11F3N2O B2872948 N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-80-6](/img/structure/B2872948.png)
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a chemical compound with the molecular formula C14H11F3N2O and a molecular weight of 280.25 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a pyridine ring, which imparts distinct chemical properties.
作用机制
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that many compounds with trifluoromethyl groups have significant pharmacological activities
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide interacts with its targets and exerts its effects . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves the functionalization of the 5-position of the pyridine ring. One common method involves lithiation followed by trapping with electrophiles . The reaction conditions must be carefully controlled to avoid precipitation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide: Known for its unique trifluoromethyl group.
N-methyl-3-[5-(chloromethyl)-2-pyridinyl]benzenecarboxamide: Similar structure but with a chloromethyl group instead of trifluoromethyl.
N-methyl-3-[5-(methyl)-2-pyridinyl]benzenecarboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
属性
IUPAC Name |
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-18-13(20)10-4-2-3-9(7-10)12-6-5-11(8-19-12)14(15,16)17/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDUAAVQODGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)
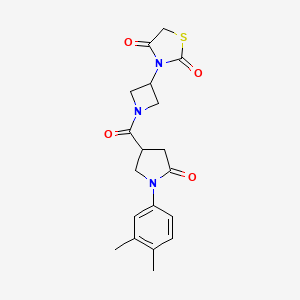
![N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide](/img/structure/B2872868.png)
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)
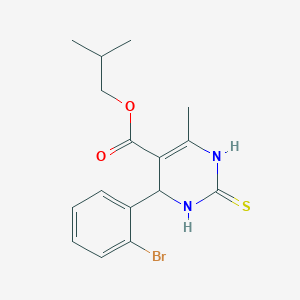
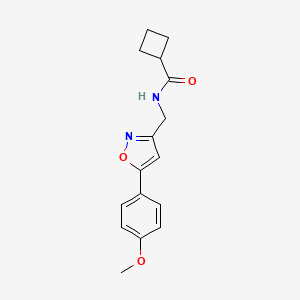
![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)
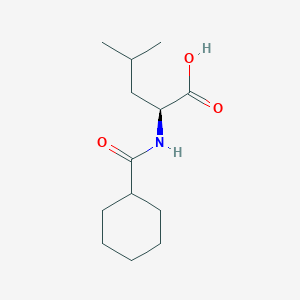
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)
![3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide](/img/structure/B2872882.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)
